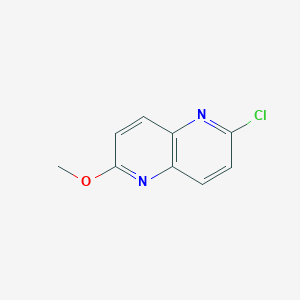

2-Chloro-6-methoxy-1,5-naphthyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

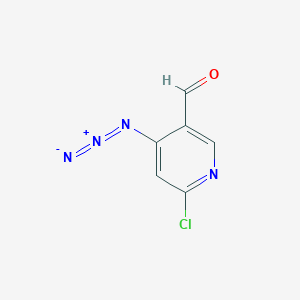

2-Chloro-6-methoxy-1,5-naphthyridine is a chemical compound with the linear formula C9H7ClN2O . It has a molecular weight of 194.62 . The compound is typically a white to yellow solid .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, such as 2-Chloro-6-methoxy-1,5-naphthyridine, has been a subject of research for many years . One method involves the reaction of 2-chloro-3,5-diaminopyridine in the presence of hexafluoroacetylacetone and montmorillonite k10 as a catalyst .Molecular Structure Analysis

The InChI code for 2-Chloro-6-methoxy-1,5-naphthyridine is 1S/C9H7ClN2O/c1-13-9-5-3-6-7(12-9)2-4-8(10)11-6/h2-5H,1H3 . This indicates the presence of a chlorine atom, a methoxy group, and a naphthyridine ring in the molecular structure.Chemical Reactions Analysis

1,5-Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis

2-Chloro-6-methoxy-1,5-naphthyridine has a molecular weight of 194.62 . It is typically a white to yellow solid .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The synthesis of 1,5-naphthyridines has been a topic of interest in medicinal chemistry. Researchers have developed various strategies to prepare these heterocycles. For instance, the 2-chloro derivative of 1,5-naphthyridine can be synthesized using phosphorus oxychloride with 1,5-naphthyridine-2(1H)-one. Additionally, the reactivity of these compounds involves interactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and modification of side chains. Metal complexes of 1,5-naphthyridines have also been explored .

Biological Activity

1,5-Naphthyridines exhibit a wide range of biological activities, making them valuable targets for drug discovery. Some of their notable effects include:

- Anticancer Properties : Functionalized 1,5-naphthyridines have shown promise as anticancer agents. Their specific functionalization can lead to targeted activity .

- Anti-HIV Activity : N-arylated/chromone/acid-appended 1,6-naphthyridines demonstrate anti-HIV properties .

Applications

Let’s explore some specific applications of 2-Chloro-6-methoxy-1,5-naphthyridine:

- Synthesis of Aryl- and Hetarylfurocoumarins : This compound serves as a reactant in the Suzuki reaction for the synthesis of aryl- and hetarylfurocoumarins .

- Et Canthinone-3-carboxylates Synthesis : It has been used in the synthesis of Et canthinone-3-carboxylates via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .

- Metal Complexes : 2-Chloro-6-methoxy-1,5-naphthyridine derivatives can form metal complexes, which may have interesting properties and applications .

Mecanismo De Acción

Target of Action

It’s known that 1,5-naphthyridines, the class of compounds to which it belongs, exhibit a variety of biological activities

Mode of Action

It’s known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This suggests that the compound might interact with its targets through similar mechanisms.

Biochemical Pathways

1,5-naphthyridines are known to exhibit a variety of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Given the known biological activities of 1,5-naphthyridines, it can be inferred that this compound may have significant effects at the molecular and cellular levels .

Action Environment

It’s known that the behavior of 1,5-naphthyridine-2,6-diol, a related compound, was examined using static quantum chemical calculations and first principles molecular dynamics (fpmd) simulations, which indicated that the n−h interactions were sufficiently strong to induce proton transfer processes . This suggests that environmental factors such as pH could potentially influence the action of 2-Chloro-6-methoxy-1,5-naphthyridine.

Propiedades

IUPAC Name |

2-chloro-6-methoxy-1,5-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-9-5-3-6-7(12-9)2-4-8(10)11-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWWRQLQFJRZPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)N=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-methoxy-1,5-naphthyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2804172.png)

![N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]furan-2-carboxamide](/img/structure/B2804176.png)

![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2804178.png)

![1-methyl-3-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-5-amine](/img/structure/B2804180.png)

![N-(tert-butyl)-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2804181.png)

![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B2804184.png)

![4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2804191.png)